molecular formula C15H13Cl2NO2 B10949137 2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide

2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide

Cat. No.: B10949137
M. Wt: 310.2 g/mol
InChI Key: LUECIRSTMGGORP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide is an organic compound with the molecular formula C15H13Cl2NO. It is characterized by the presence of two chlorine atoms attached to a benzene ring, an amide group, and a 4-methylbenzyl group linked through an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylbenzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide is unique due to the presence of the 4-methylbenzyl group linked through an oxygen atom, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

2,4-dichloro-N-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-10-2-4-11(5-3-10)9-20-18-15(19)13-7-6-12(16)8-14(13)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

LUECIRSTMGGORP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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